molecular formula C15H15FN4O2 B2882490 N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097862-93-4

N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2882490
CAS RN: 2097862-93-4
M. Wt: 302.309
InChI Key: BMRXIMZDBYTIDH-UHFFFAOYSA-N
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Description

“N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound also has a fluoro and a methoxy substituent attached to a benzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the pyrimidine ring, and the attachment of the fluoro, methoxy, and benzoyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyrimidine rings, as well as the fluoro, methoxy, and benzoyl substituents. These groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro and methoxy groups could potentially influence its solubility, while the azetidine and pyrimidine rings could influence its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-22-13-3-2-10(6-12(13)16)15(21)20-7-11(8-20)19-14-4-5-17-9-18-14/h2-6,9,11H,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXIMZDBYTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

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